
Silanol, diphenyl-2-thienyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silanol, diphenyl-2-thienyl-: is an organosilicon compound characterized by the presence of a silanol group (Si-OH) attached to a diphenyl-2-thienyl structure. This compound is part of the broader class of silanols, which are known for their unique chemical properties and applications in various fields, including materials science, chemistry, and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Silanol, diphenyl-2-thienyl- typically involves the hydrolysis of diphenyldichlorosilane in the presence of water. The reaction proceeds as follows: [ \text{Ph}_2\text{SiCl}_2 + 2\text{H}_2\text{O} \rightarrow \text{Ph}_2\text{Si(OH)}_2 + 2\text{HCl} ] This reaction is carried out under controlled conditions to ensure the complete conversion of diphenyldichlorosilane to the desired silanol product .
Industrial Production Methods: In industrial settings, the production of Silanol, diphenyl-2-thienyl- involves similar hydrolysis reactions but on a larger scale. The process is optimized to maximize yield and purity, often involving the use of specialized equipment to control reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions: Silanol, diphenyl-2-thienyl- undergoes various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form siloxane linkages.
Reduction: Reduction reactions can convert the silanol group to a silane.
Substitution: The hydroxyl group in the silanol can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents are employed.
Major Products Formed:
Oxidation: Siloxanes
Reduction: Silanes
Substitution: Various organosilicon compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Silanol, diphenyl-2-thienyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives
Mecanismo De Acción
The mechanism by which Silanol, diphenyl-2-thienyl- exerts its effects involves interactions with various molecular targets. The silanol group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the diphenyl-2-thienyl moiety can interact with cellular membranes and proteins, modulating their activity .
Comparación Con Compuestos Similares
Diphenylsilanediol: Another silanol with similar structural features but lacking the thienyl group.
Triphenylsilanol: Contains three phenyl groups attached to the silicon atom.
Phenylsilanetriol: Features three hydroxyl groups attached to the silicon atom
Uniqueness: Silanol, diphenyl-2-thienyl- is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological or chemical systems .
Propiedades
Número CAS |
675104-46-8 |
|---|---|
Fórmula molecular |
C16H14OSSi |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
hydroxy-diphenyl-thiophen-2-ylsilane |
InChI |
InChI=1S/C16H14OSSi/c17-19(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H |
Clave InChI |
XZYZKGGUQWXNBA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CS3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(2-Chlorophenyl)acryloyl]-2H-1-benzopyran-2-one](/img/structure/B12519140.png)
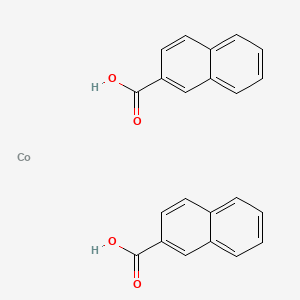
![N-[3-(Benzylamino)-3-oxoprop-1-en-1-yl]benzamide](/img/structure/B12519150.png)
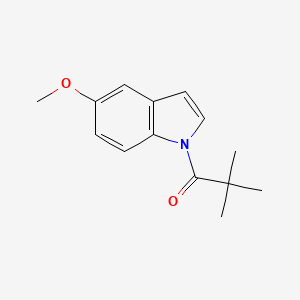
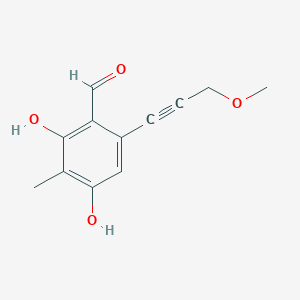
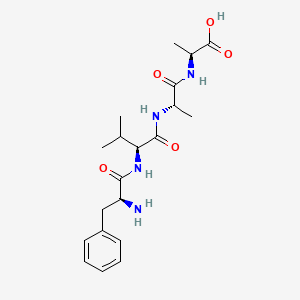

![N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12519188.png)
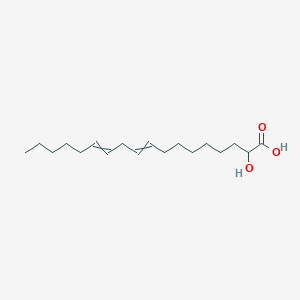
![6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12519209.png)
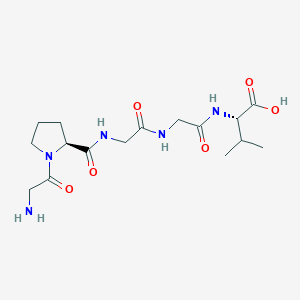
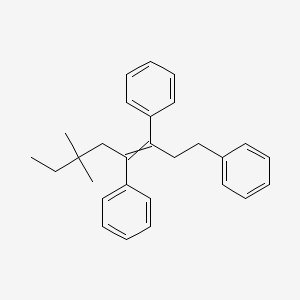
![4-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519221.png)

